3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound with significant potential in various fields of research. Its molecular formula is C21H20FN3O4, and it has a molecular weight of 397.406 g/mol. This compound is known for its unique structure, which includes a fluorophenyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety.
Preparation Methods
The synthesis of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves several steps. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between the fluorophenyl group and the azetidine ring . The reaction typically requires a palladium catalyst and a boron reagent under mild conditions. The final step involves the cyclization of the intermediate to form the imidazolidine-2,4-dione ring.
Chemical Reactions Analysis
3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is being conducted to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain receptors or enzymes, while the azetidine and imidazolidine rings provide stability and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl derivatives and azetidine-containing molecules. Compared to these compounds, 3-(1-(3-(2-Fluorophenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of structural features, which confer specific chemical and biological properties. Some similar compounds are:
- 3-(1-(3-(3-(4-Fluorophenoxy)phenyl)propanoyl)azetidin-3-yl)imidazolidine-2,4-dione
- This compound
Properties
IUPAC Name |
3-[1-[3-(2-fluorophenyl)propanoyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c16-12-4-2-1-3-10(12)5-6-13(20)18-8-11(9-18)19-14(21)7-17-15(19)22/h1-4,11H,5-9H2,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNJNPHZCWOJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC2=CC=CC=C2F)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.